1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol
Overview
Description
1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol, also known as BZP, is a synthetic compound that belongs to the class of benzylpiperazine derivatives. It has been studied for its potential use in scientific research, specifically for its effects on the central nervous system and its potential applications in the field of neuroscience.
Mechanism Of Action
The mechanism of action of 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol is not fully understood, but it is thought to act as a partial agonist at dopamine and serotonin receptors in the brain. It has also been shown to modulate the activity of ion channels in the brain, which may contribute to its effects on neurotransmitter release.
Biochemical And Physiological Effects
1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol has been shown to have effects on the release of neurotransmitters such as dopamine and serotonin, as well as on the activity of ion channels in the brain. It has also been shown to have effects on the cardiovascular system, including vasoconstriction and increased heart rate.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol in lab experiments is that it has been shown to have reproducible effects on the central nervous system. However, one limitation is that its effects may vary depending on the species being studied, as well as on the specific experimental conditions.
Future Directions
There are several potential future directions for research on 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol. One area of interest is its potential use as a tool to study the role of dopamine and serotonin in the brain. Another potential direction is to investigate its effects on ion channels in the brain, and how this may contribute to its overall effects on neurotransmitter release. Additionally, there may be potential applications for 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol in the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol involves the reaction of 2-amino-5-methoxybenzimidazole with ethylene oxide, followed by reduction with sodium borohydride. The resulting compound is then purified through recrystallization.
Scientific Research Applications
1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol has been studied for its potential use as a tool to study the central nervous system. It has been shown to have effects on the release of neurotransmitters such as dopamine and serotonin, as well as on the activity of ion channels in the brain.
properties
IUPAC Name |
1-(6-methoxy-1H-benzimidazol-2-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6(13)10-11-8-4-3-7(14-2)5-9(8)12-10/h3-6,13H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWUCRAPWREFES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306138 | |
Record name | 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol | |
CAS RN |
18046-39-4 | |
Record name | NSC174221 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-Methoxy-1H-benzoimidazol-2-yl)-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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